ロブカビル

説明

Synthesis Analysis

The synthesis of Lobucavir is described in a paper titled "A Practical Asymmetric Synthesis of the Antiviral Agent Lobucavir, BMS-180194" . Unfortunately, the detailed synthesis process is not available in the search results.Molecular Structure Analysis

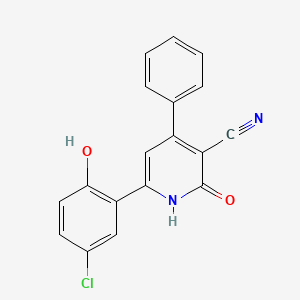

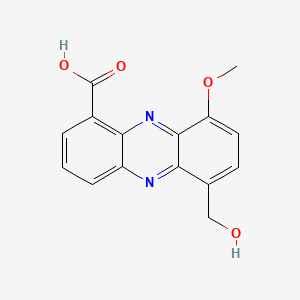

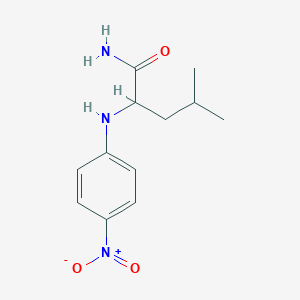

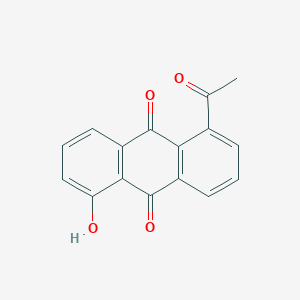

Lobucavir has a molecular formula of C11H15N5O3 . The InChIKey is GWFOVSGRNGAGDL-FSDSQADBSA-N . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

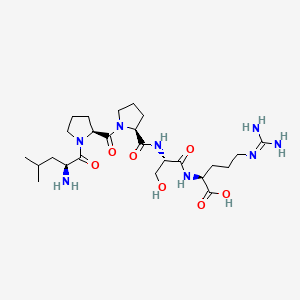

Lobucavir is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . Unfortunately, the detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis

Lobucavir has a molar mass of 265.273 g·mol−1 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.科学的研究の応用

抗ウイルス活性

ロブカビルは、様々なウイルスに対して幅広いスペクトルを示す抗ウイルス薬です . ヘルペスウイルス、B型肝炎、HIV/AIDS、およびヒトサイトメガロウイルスに対して抗ウイルス活性を示すことが示されています .

臨床試験

ロブカビルは、B型肝炎およびヘルペスウイルスに対して第III相臨床試験、サイトメガロウイルスに対して第II相臨床試験に達し、AIDS治療におけるパイロット研究が行われました . しかし、マウスにおける長期使用に関連する癌のリスク増加が発見されたため、開発は中止されました .

副作用

初期の臨床試験では、ロブカビルは被験者において比較的よく耐容され、副作用が原因で中止されることはありませんでした。 一般的に報告される副作用には、他のヌクレオシド類似体でよくある頭痛、疲労、下痢、腹痛、およびインフルエンザ様症状が含まれます . しかし、マウスにおける長期使用に関連するロブカビル誘発発癌が原因で、1999年に臨床試験が中止されました .

作用機序

ロブカビルは、ウイルスDNAポリメラーゼを阻害するグアニン類似体です . 抗ウイルス活性を発揮するためには、感染細胞内で細胞内酵素を介してトリリン酸型にリン酸化される必要があります . B型肝炎の研究では、ロブカビルはウイルスプライマー合成、逆転写、およびDNA依存性DNAポリメラーゼを阻害することが判明しており、ウイルスポリメラーゼの非必須鎖終結剤として作用します .

研究方法

最近の研究方法の進歩により、NAの作用機序に関する新しい予期せぬ詳細が明らかになり、効果的な薬剤の更なる開発に向けた新しいアプローチを切り開く可能性があります . これには、ウイルスポリメラーゼ標的化の高度な技術、新規のウイルスおよび宿主酵素標的化アプローチ、抗ウイルスNA開発のためのプロドラッグベースの戦略が含まれます .

将来の見通し

ロブカビル開発の中止にもかかわらず、新規抗HBV化合物の作用機序を解明する研究と、ヘパドナウイルス学の急速な進歩は、より効果的な抗ウイルス療法の設計の基礎を提供するでしょう . これは、慢性HBV感染患者が非常に多いことを考えると特に重要です .

作用機序

Target of Action

Lobucavir is an antiviral drug that shows broad-spectrum activity against various viruses, including herpesviruses, hepatitis B and other hepadnaviruses, HIV/AIDS, and cytomegalovirus . The primary target of Lobucavir is the viral DNA polymerase , an enzyme that plays a crucial role in the replication of the viral genome .

Mode of Action

Lobucavir is a guanine analog that interferes with the function of viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . In hepatitis B studies, Lobucavir has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group to prevent further DNA replication, Lobucavir is thought to cause a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . Its mechanism of action has been found to be similar in use against human cytomegalovirus .

Biochemical Pathways

The biochemical pathways affected by Lobucavir primarily involve the replication of the viral genome. By inhibiting the function of viral DNA polymerase, Lobucavir disrupts the synthesis of new viral DNA, thereby preventing the replication of the virus .

Result of Action

The primary molecular effect of Lobucavir’s action is the inhibition of viral DNA polymerase, which leads to the disruption of viral DNA synthesis and, consequently, viral replication . On a cellular level, this results in a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.

Action Environment

The efficacy and stability of Lobucavir, like many other antiviral drugs, can be influenced by various environmental factors . These may include the presence of other medications, the patient’s immune status, and the specific strain of the virus.

生化学分析

Biochemical Properties

Lobucavir plays a significant role in biochemical reactions by interfering with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . Lobucavir interacts with viral DNA polymerase, inhibiting viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator . This interaction causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Cellular Effects

Lobucavir has been shown to exhibit antiviral activity against various viruses by inhibiting viral DNA polymerase . In hepatitis B studies, Lobucavir inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization . These actions disrupt viral replication and reduce viral load in infected cells. Additionally, Lobucavir’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed, although specific details on these effects are limited .

Molecular Mechanism

At the molecular level, Lobucavir exerts its effects by interfering with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . Lobucavir acts as a non-obligate chain terminator of the viral polymerase, causing a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . This mechanism of action is similar in its use against human cytomegalovirus .

Temporal Effects in Laboratory Settings

In laboratory settings, Lobucavir has demonstrated stability and effectiveness over time. Long-term studies in mice identified Lobucavir-induced carcinogenesis, leading to the drug’s discontinuation in clinical trials in 1999 . Commonly reported effects in early clinical trials included headache, fatigue, diarrhea, abdominal pain, and flu-like symptoms . These findings highlight the importance of monitoring the long-term effects of Lobucavir on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Studies on the regional absorption of Lobucavir in rabbit intestines have shown that its absorption varies across different segments of the intestine . The dose range where absorption starts to decrease was predicted using a compartmental absorption and transit model, with Lobucavir exhibiting this phenomenon at a lower dose compared to ganciclovir . These findings suggest that the effects of Lobucavir vary with different dosages, and high doses may lead to toxic or adverse effects.

Metabolic Pathways

Lobucavir is metabolized within infected cells via intracellular enzymes that phosphorylate it into its triphosphate form . This phosphorylation is essential for Lobucavir to demonstrate its antiviral activity by inhibiting viral DNA polymerase . The metabolic pathways involved in Lobucavir’s activation and its interactions with enzymes and cofactors are crucial for its effectiveness against viral infections.

Transport and Distribution

Lobucavir’s bioavailability is 30-40% of the original oral dose, and its half-life is approximately 10 hours . It is transported and distributed within cells and tissues, where it must be phosphorylated into its active triphosphate form . The transporters and binding proteins involved in Lobucavir’s distribution and localization within cells are essential for its antiviral activity.

Subcellular Localization

Lobucavir must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This phosphorylation likely occurs in the cytoplasm, where Lobucavir interacts with viral DNA polymerase . The subcellular localization of Lobucavir and its activity within specific compartments or organelles are critical for its effectiveness against viral infections.

特性

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)

![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)